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Compound of Interest

Compound Name: ITI-214

Cat. No.: B560036

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacodynamic effects of ITI-214
(lenrispodun), a potent and selective phosphodiesterase 1 (PDE1) inhibitor, across various
species. The information is intended for researchers, scientists, and drug development
professionals interested in the preclinical and clinical profile of this novel therapeutic agent.

Introduction to ITI-214 (Lenrispodun)

ITI-214, also known as lenrispodun, is a first-in-class, orally bioavailable small molecule that
exhibits high potency and selectivity for phosphodiesterase type 1 (PDE1).[1] PDEL1 is a dual-
substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (CAMP) and cyclic
guanosine monophosphate (cGMP), two critical second messengers in cellular signaling. By
inhibiting PDEL, ITI-214 elevates intracellular levels of cCAMP and cGMP, thereby modulating a
range of physiological processes in the central nervous system (CNS) and peripheral tissues.

[2](3]

Mechanism of Action

ITI-214's primary mechanism of action is the selective inhibition of the PDE1 enzyme family.
This inhibition leads to an accumulation of cAMP and cGMP in cells where PDEL1 is expressed,
potentiating downstream signaling pathways. This targeted action allows for the modulation of
cellular functions in a tissue- and context-specific manner.
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Comparative In Vitro Potency and Selectivity

ITI-214 demonstrates picomolar affinity for human PDE1 isoforms and exceptional selectivity
over other PDE families. This high selectivity is critical for minimizing off-target effects.
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Target Enzyme Selectivity vs.

— Isoform Ki (pM) B Reference
PDE1 hPDE1A 33 - [4]
hPDE1B 380 - [4]

hPDE1C 35 - [4]

PDE2 hPDE2A >1,000,000 >30,000x [4]
PDE3 hPDE3B >3,000,000 >90,000x [4]
PDE4 hPDE4D 33,000 >1,000x [4]
PDES5 hPDES5A >600,000 >18,000x [4]
PDE6 hPDE6 >1,000,000 >30,000x [4]
PDE7 hPDE7B >10,000,000 >300,000x [4]
PDES hPDESA >10,000,000 >300,000x [4]
PDE9 hPDE9A >10,000,000 >300,000x [4]
PDE10 hPDE10A >1,000,000 >30,000x [4]
PDE11 hPDE11A >1,000,000 >30,000x [4]

Cross-Species Pharmacodynamic Effects

ITI-214 has been evaluated in various animal models and in human clinical trials,

demonstrating a range of pharmacodynamic effects.

Central Nervous System Effects

In preclinical rodent models, ITI-214 has shown pro-cognitive effects. In a Phase 1 study in
healthy human volunteers, ITI-214 demonstrated effects on neural inhibitory control.[5]
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Species Model

Dosing

Key
Pharmacodyna Reference

mic Findings

Novel Object
Rat B
Recognition

0.1-10 mg/kg,
p.o.

Enhanced

memory

acquisition, [4]
consolidation,

and retrieval.

Pharmaco-fMRI
Human in healthy

volunteers

1.0 mg and 10.0
mg, single oral

dose

Increased activity
in the inferior
frontal gyrus
during a stop-
signal task atthe  [5][6]
1.0 mg dose,

suggesting

improved neural

inhibitory control.

Cardiovascular Effects

ITI-214 has demonstrated beneficial cardiovascular effects in preclinical models of heart failure
and in patients with systolic heart failure. It acts as an inodilator, increasing cardiac contractility
and inducing vasodilation.
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Species Model Dosing

Key
Pharmacodyna Reference
mic Findings

Conscious, with

Dog and without heart  Oral or IV

failure

Increased load-
independent

contractility,

improved

relaxation, and

reduced [718]
systemic arterial
resistance,

leading to

increased

cardiac output.

Rabbit Anesthetized v

Similar

cardiovascular

effects to dogs.

The inotropic and
vasodilatory

effects were L71(8]
independent of
beta-adrenergic

receptor

blockade.
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Increased mean
left ventricular
power index and
cardiac output,

and reduced

Patients with 10, 30, and 90 )
_ _ systemic
Human systolic heart mg, single oral [2][9]
) vascular
failure dose

resistance. Well-
tolerated without
inducing
significant

arrhythmias.

It is noteworthy that in both conscious dogs and humans with heart failure, administration of
ITI-214 did not lead to significant changes in plasma levels of cAMP and cGMP, suggesting that
the pharmacodynamic effects are mediated by compartmentalized intracellular second
messenger signaling.[7][9]

Anti-Inflammatory and Immunomodulatory Effects

ITI-214 has been shown to modulate inflammatory responses, particularly by affecting
microglial activation.
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Key
Species Model Pharmacodynamic  Reference
Findings
Suppressed This is a general
lipopolysaccharide finding for PDE1
) ] ) (LPS)-induced inhibitors, specific
Mouse In vitro microglial cells
expression of pro- data for ITI-214 in this
inflammatory model is inferred from
cytokines. its mechanism.

In vivo colorectal
Mouse
cancer model

Altered the tumor
microenvironment and
exhibited anti-tumor

. [10]
activity when
combined with a PD-1

inhibitor.

Comparison with Other PDE Inhibitors

ITI-214's profile can be compared to other less selective or different-family PDE inhibitors.
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Compound Primary PDE Target(s) Key Characteristics

Potent, highly selective, CNS-
] penetrant, with pro-cognitive,
ITI-214 (Lenrispodun) PDE1 ) ]
cardiovascular, and anti-

inflammatory effects.

Also exhibits effects on ion
channels and other targets.
Vinpocetine PDEL1 (less selective) Used for cerebrovascular
disorders and cognitive
impairment.[11][12][13][14][15]

Selective for PDE4, primarily
investigated for anti-
inflammatory and

Rolipram PDE4 antidepressant effects, but
clinical development was
hampered by side effects.[16]
[17][18][19][20]

Experimental Protocols
PDE Inhibition Assay

e Enzymes: Recombinant full-length human PDE enzymes.
o Assay Format: IMAP (Immobilized Metal Affinity for Phosphochemicals) technology.
e Substrates: Fluorescently labeled cAMP (FI-cAMP) or cGMP (FI-cGMP).

e Procedure: Enzymes are incubated with the substrate and varying concentrations of the
inhibitor. The reaction is terminated, and the amount of hydrolyzed substrate is quantified by
measuring the fluorescence polarization. Ki values are calculated from the concentration-
response curves.[4]

Novel Object Recognition (NOR) in Rats

This behavioral paradigm assesses learning and memory.
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Experimental Workflow
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Novel Object Recognition (NOR) Workflow

¢ Animals: Male Wistar rats.[4]

e Apparatus: An open-field arena.

e Procedure:
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o Habituation: Rats are allowed to explore the empty arena.

o Training (T1): Rats are placed in the arena with two identical objects and the time spent
exploring each object is recorded.

o Inter-Trial Interval (ITI): A delay is introduced (e.g., 24 hours).

o Testing (T2): Rats are returned to the arena where one of the original objects has been
replaced with a novel object. Exploration time for each object is recorded.

o Data Analysis: A discrimination index is calculated to quantify memory. A preference for the
novel object indicates memory of the familiar object.[21][22][23]

In Vitro Microglial Activation Assay

o Cells: Murine microglial cell line (e.g., BV-2) or primary microglia.

» Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response.[24][25]
[26][27]

o Treatment: Cells are pre-treated with ITI-214 at various concentrations before LPS
stimulation.

o Readouts:

o Cytokine Release: Levels of pro-inflammatory cytokines (e.g., TNF-q, IL-10) in the cell
culture supernatant are measured by ELISA.

o Gene Expression: Changes in the expression of inflammatory genes are quantified by
gRT-PCR.

o Cell Morphology: Changes in microglial morphology (e.g., from ramified to amoeboid) are
observed by microscopy.

Conclusion

ITI-214 (lenrispodun) is a highly potent and selective PDE1 inhibitor with a unique
pharmacodynamic profile across multiple species. Its ability to modulate cAMP and cGMP
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signaling in a targeted manner has demonstrated therapeutic potential in CNS disorders,
cardiovascular diseases, and inflammatory conditions. The cross-species data presented in this
guide highlight the consistent pharmacodynamic effects of ITI-214, supporting its continued
clinical development. Further research is warranted to fully elucidate the comparative
quantitative effects on intracellular second messenger signaling across different species and
tissues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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